molecular formula C10H10N2O2 B13592221 4-isocyanato-N,N-dimethylbenzamide

4-isocyanato-N,N-dimethylbenzamide

Cat. No.: B13592221
M. Wt: 190.20 g/mol
InChI Key: SWLSABQUYDOUTG-UHFFFAOYSA-N
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Description

4-Isocyanato-N,N-dimethylbenzamide is an organic compound that contains an isocyanate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Isocyanato-N,N-dimethylbenzamide can be synthesized through several methods. One common method involves the reaction of 4-amino-N,N-dimethylbenzamide with phosgene to form the isocyanate group. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the isocyanate group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosgene as a reagent. The process is carried out in specialized equipment designed to handle the toxic and reactive nature of phosgene. Safety measures are crucial to prevent exposure to phosgene gas.

Chemical Reactions Analysis

Types of Reactions

4-Isocyanato-N,N-dimethylbenzamide undergoes various types of chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form urethanes.

    Hydrolysis: Reacts with water to form amines and carbon dioxide.

    Substitution Reactions: Can undergo nucleophilic substitution reactions with amines to form ureas.

Common Reagents and Conditions

    Alcohols: Used in the formation of urethanes.

    Water: Used in hydrolysis reactions.

    Amines: Used in substitution reactions to form ureas.

Major Products Formed

    Urethanes: Formed from the reaction with alcohols.

    Amines and Carbon Dioxide: Formed from hydrolysis.

    Ureas: Formed from substitution reactions with amines.

Scientific Research Applications

4-Isocyanato-N,N-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the production of polymers and coatings.

    Industrial Chemistry: Employed in the manufacture of adhesives and sealants.

Mechanism of Action

The mechanism of action of 4-isocyanato-N,N-dimethylbenzamide involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it reactive towards nucleophiles such as alcohols, amines, and water. This reactivity allows it to form various derivatives, including urethanes, ureas, and amines.

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-N,N-dimethylbenzamide: Contains an iodine atom instead of an isocyanate group.

    N,N-Dimethylbenzamide: Lacks the isocyanate functional group.

Uniqueness

4-Isocyanato-N,N-dimethylbenzamide is unique due to its isocyanate functional group, which imparts high reactivity towards nucleophiles. This reactivity makes it valuable in the synthesis of a wide range of chemical compounds and materials.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-isocyanato-N,N-dimethylbenzamide

InChI

InChI=1S/C10H10N2O2/c1-12(2)10(14)8-3-5-9(6-4-8)11-7-13/h3-6H,1-2H3

InChI Key

SWLSABQUYDOUTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)N=C=O

Origin of Product

United States

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